

High-Temperature Stability of Neodymium Sulfide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Neodymium sulfide	
Cat. No.:	B079876	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-temperature stability of **neodymium sulfide** compounds, with a focus on neodymium(III) sulfide (Nd₂S₃). The information presented herein is intended to support researchers and scientists in the fields of materials science, inorganic chemistry, and drug development by providing key data on thermal properties, detailed experimental methodologies for thermal analysis, and a visual representation of the compound's behavior at elevated temperatures.

High-Temperature Properties of Neodymium Sulfide and Related Compounds

Neodymium sulfide exhibits complex behavior at high temperatures, including polymorphic phase transitions and eventual decomposition. Understanding these thermal properties is critical for its application in various high-temperature processes.

Polymorphism of Neodymium(III) Sulfide (Nd₂S₃)

Neodymium(III) sulfide exists in three primary polymorphic forms: α -Nd₂S₃, β -Nd₂S₃, and γ -Nd₂S₃.[1] These forms possess distinct crystal structures:

- α-Nd₂S₃: Orthorhombic crystal structure.
- β-Nd₂S₃: Tetragonal crystal structure.

y-Nd₂S₃: Cubic crystal structure.[1]

The transition between these phases is temperature-dependent. A notable polymorphic transition occurs from the α -form to the γ -form at approximately 1183 °C.[2]

Thermal Stability and Decomposition

The high-temperature stability of **neodymium sulfide** is a key consideration for its use in refractory applications. The γ-form of Nd₂S₃ is known to decompose at 1650 °C in a vacuum, yielding neodymium monosulfide (NdS).[1] When heated, Nd₂S₃ can also lose sulfur atoms, forming a range of compositions between Nd₂S₃ and Nd₃S₄.[1]

The melting point of Nd_2S_3 has been reported with some variation in the literature, with values of 1801 ± 4.9 °C and 1930 °C being cited.[2] This variability may be attributed to different experimental conditions and the presence of polymorphic forms.

Data Summary

The following tables summarize the key quantitative data on the high-temperature properties of **neodymium sulfide** and related oxysulfide compounds.

Table 1: Thermal Properties of Neodymium(III) Sulfide (Nd₂S₃)

Property	Temperature (°C)	Enthalpy Change (ΔH)	Notes
α → γ Polymorphic Transition	1183 ± 1.8	7.5 ± 0.3 kJ/mol	
Decomposition (y- Nd ₂ S ₃ → NdS)	1650	Not Reported	In vacuum
Melting Point	1801 ± 4.9	65.2 ± 6.7 kJ/mol	Congruent melting

Data sourced from multiple studies, variations may exist.

Table 2: Thermal Properties of Neodymium Oxysulfide Compounds

Compound	Property	Temperature (°C)	Enthalpy Change (ΔH)	Notes
Nd10S14O	Thermal Dissociation	> 1400	Not Reported	Begins to lose mass
Nd ₂ O ₂ S	Melting Point	2050 ± 30	67 kJ/mol (calculated)	Congruent melting

Experimental Protocols for Thermal Analysis

The characterization of the high-temperature stability of **neodymium sulfide** compounds relies on several key analytical techniques. The following sections provide an overview of the methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of **neodymium sulfide** compounds by measuring changes in mass as a function of temperature.

Methodology:

- Sample Preparation: A small, accurately weighed sample of the **neodymium sulfide** compound (typically 5-20 mg) is placed in an inert crucible, commonly made of alumina (Al₂O₃).
- Instrument Setup:
 - The crucible is placed on a sensitive microbalance within the TGA furnace.
 - An inert purge gas, such as nitrogen or argon, is flowed through the furnace at a controlled rate (e.g., 20-50 mL/min) to prevent oxidation of the sample.
- Thermal Program:
 - The sample is heated from ambient temperature to a final temperature (e.g., 1800 °C) at a constant, linear heating rate (e.g., 10 °C/min).

- Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
- Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of mass loss events, which correspond to decomposition or other reactions.

Differential Scanning Calorimetry (DSC)

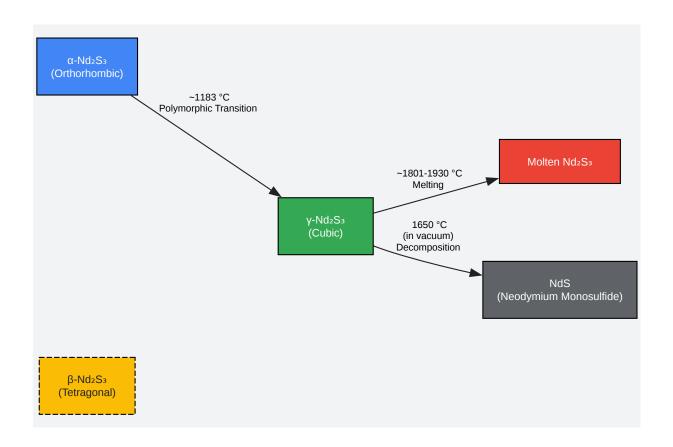
Objective: To measure the heat flow associated with phase transitions, such as melting and polymorphic transformations, in **neodymium sulfide** compounds.

Methodology:

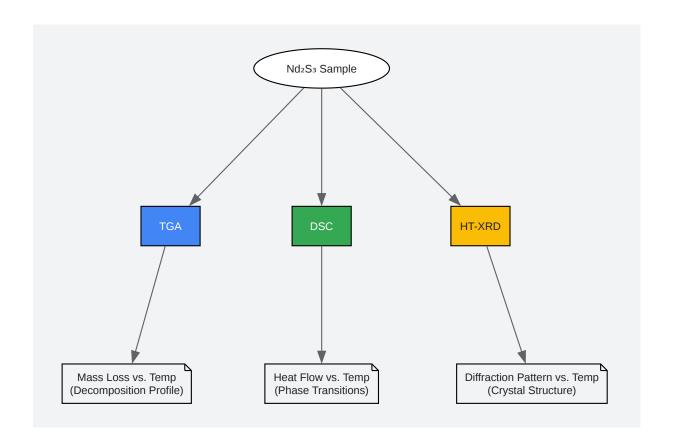
- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is encapsulated in a sample pan (e.g., aluminum or platinum). An empty, sealed pan is used as a reference.
- Instrument Setup:
 - The sample and reference pans are placed in the DSC cell.
 - An inert atmosphere is maintained by purging with a gas like nitrogen or argon.
- Thermal Program:
 - The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles at a specified rate (e.g., 10 °C/min).
- Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
- Data Analysis: The resulting DSC thermogram shows endothermic peaks (e.g., melting, solid-solid transitions) and exothermic peaks (e.g., crystallization). The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy of the transition, respectively.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases of **neodymium sulfide** compounds present at elevated temperatures and to observe phase transitions in-situ.


Methodology:

- Sample Preparation: A fine powder of the **neodymium sulfide** compound is mounted on a high-temperature resistant sample holder (e.g., platinum-rhodium alloy).
- Instrument Setup:
 - The sample holder is placed within a high-temperature furnace that is integrated into an Xray diffractometer.
 - The furnace is capable of reaching the desired temperatures while allowing the X-ray beam to interact with the sample.
 - The atmosphere within the furnace can be controlled (e.g., vacuum, inert gas).
- Data Acquisition:
 - X-ray diffraction patterns are collected at various temperatures as the sample is heated.
 Data can be collected at discrete temperature steps or continuously during heating.
- Data Analysis: The diffraction patterns obtained at different temperatures are analyzed to identify the crystal structures present. Changes in the diffraction patterns with temperature indicate phase transitions.


Visualizing High-Temperature Behavior

The following diagrams illustrate the logical relationships in the high-temperature behavior of neodymium(III) sulfide.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [High-Temperature Stability of Neodymium Sulfide Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079876#high-temperature-stability-of-neodymium-sulfide-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com